2,6-Dimethoxy-3-methylbenzenesulfonyl chloride

Description

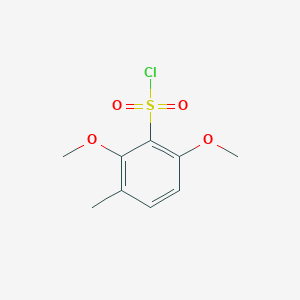

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride is a substituted benzenesulfonyl chloride characterized by methoxy groups at the 2- and 6-positions and a methyl group at the 3-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and sulfonylurea herbicides. Its structure imparts unique electronic and steric properties, influencing reactivity and applications in pharmaceutical and agrochemical industries.

Properties

IUPAC Name |

2,6-dimethoxy-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO4S/c1-6-4-5-7(13-2)9(8(6)14-3)15(10,11)12/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMDAYLTRGXOKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)S(=O)(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 2,6-dimethoxy-3-methylbenzene using chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced reaction vessels and precise temperature control. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: It serves as a building block in the development of drugs and therapeutic agents.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The following compounds are selected for comparison based on structural or functional similarities:

2,6-Dimethoxybenzoyl Chloride

- CAS : 1989-53-3

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol .

- Key Differences :

- Replaces the sulfonyl chloride (-SO₂Cl) group with a benzoyl chloride (-COCl) group.

- Lacks the 3-methyl substituent present in the target compound.

- Reactivity : Benzoyl chlorides are typically more reactive toward nucleophilic acyl substitutions (e.g., forming esters or amides), whereas sulfonyl chlorides are better suited for sulfonylation reactions (e.g., forming sulfonamides).

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

- Structure: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .

- Key Differences :

- Contains a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring, unlike the simple sulfonyl chloride group.

- Designed as agrochemicals for herbicide activity, whereas 2,6-dimethoxy-3-methylbenzenesulfonyl chloride is a synthetic intermediate.

- Synthesis Link : The target compound could theoretically serve as a precursor for sulfonylurea herbicides by reacting with amines or triazine derivatives.

Simple Benzenesulfonyl Chlorides (e.g., Benzenesulfonyl Chloride)

- Molecular Formula : C₆H₅ClO₂S

- Molecular Weight : 176.62 g/mol.

- Key Differences :

- Lacks methoxy and methyl substituents, leading to lower steric hindrance and higher electrophilicity.

- Simpler structure allows broader reactivity but less selectivity in synthesis.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| This compound | C₉H₁₁ClO₄S* | ~246.7* | -SO₂Cl, -OCH₃, -CH₃ | Synthetic intermediate |

| 2,6-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | -COCl, -OCH₃ | Acylation reactions |

| Metsulfuron methyl ester | C₁₄H₁₅N₅O₆S | 381.36 | -SO₂NHCONH-, triazine ring | Herbicide |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | -SO₂Cl | General sulfonylation |

*Estimated based on structural analogy.

Reactivity and Stability

- Electronic Effects: Methoxy groups (-OCH₃) are electron-donating, which deactivates the aromatic ring toward electrophilic substitution but stabilizes adjacent charges. This contrasts with sulfonyl chloride’s electron-withdrawing nature, enhancing electrophilicity at the sulfur center .

Comparative Reactivity :

- 2,6-Dimethoxybenzoyl chloride : Reacts rapidly with alcohols or amines to form esters/amides.

- Target compound : Prefers sulfonamide formation (e.g., with amines) but may require optimized conditions due to steric effects.

Research Findings and Challenges

- Synthetic Limitations : Steric hindrance from the 3-methyl group can reduce yields in nucleophilic substitutions, necessitating catalysts or elevated temperatures.

- Stability: Methoxy groups may increase solubility in polar solvents (e.g., acetone or DMF) but could also promote hydrolysis under acidic/basic conditions compared to non-polar analogs.

Biological Activity

2,6-Dimethoxy-3-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structural features allow it to participate in a variety of chemical reactions, leading to potential applications in drug development and biochemical studies. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

The compound's molecular formula is C10H13ClO3S, and its IUPAC name is this compound. It is characterized by the presence of sulfonyl chloride, which is reactive towards nucleophiles, making it a versatile reagent in organic synthesis.

The biological activity of this compound primarily involves nucleophilic substitution reactions . The sulfonyl chloride group can react with various nucleophiles such as amines, alcohols, and phenols to form sulfonamides or sulfonic esters:

- Nucleophilic Substitution : The sulfonyl chloride group () is replaced by a nucleophile, leading to the formation of new compounds with potentially different biological activities.

- Environmental Influence : Factors such as pH and temperature can significantly affect the reactivity and stability of the compound in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that sulfonamide derivatives can possess antimicrobial activity. The structural modifications introduced by this compound may enhance this property .

- Antitumor Activity : Similar compounds in the sulfonamide class have been evaluated for their antitumor effects. The ability to modify biomolecules suggests potential applications in cancer therapeutics .

- Enzyme Inhibition : The compound's reactivity allows it to serve as an inhibitor for certain enzymes, which can be useful in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes.

Case Studies and Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against various bacterial strains. |

| Study 2 | Antitumor Effects | Showed promise in inhibiting tumor cell proliferation in vitro. |

| Study 3 | Enzyme Inhibition | Identified as a potential inhibitor for specific metabolic enzymes. |

Detailed Research Insights

- Antimicrobial Studies : A recent study highlighted the compound's effectiveness against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

- Antitumor Research : Investigations into structurally similar compounds revealed that modifications at the sulfonamide moiety could enhance cytotoxicity against cancer cells. This indicates that this compound may be further explored for its anticancer properties .

- Enzyme Interaction Studies : The compound's ability to modify proteins through sulfonamide formation opens avenues for understanding enzyme regulation and inhibition mechanisms. This could lead to advancements in drug design targeting specific enzyme pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.